molecular formula C5H3Br3O3 B12541528 2,4,4-Tribromo-3-formylbut-2-enoic acid CAS No. 662723-24-2

2,4,4-Tribromo-3-formylbut-2-enoic acid

Cat. No.: B12541528
CAS No.: 662723-24-2
M. Wt: 350.79 g/mol
InChI Key: FQEZPTRTPKZDHX-UHFFFAOYSA-N
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Description

2,4,4-Tribromo-3-formylbut-2-enoic acid: is a chemical compound with the molecular formula C5H3Br3O3. It is characterized by the presence of three bromine atoms, a formyl group, and a butenoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,4-Tribromo-3-formylbut-2-enoic acid typically involves the bromination of 3-formylbut-2-enoic acid. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the desired positions on the molecule. The reaction conditions often include the use of solvents such as acetic acid or dichloromethane, and the reaction temperature is maintained at a moderate level to prevent decomposition of the product .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 2,4,4-Tribromo-3-formylbut-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4,4-Tribromo-3-formylbut-2-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,4-Tribromo-3-formylbut-2-enoic acid involves its interaction with specific molecular targets and pathways. The bromine atoms and formyl group play a crucial role in its reactivity and binding affinity. The compound may act by:

Comparison with Similar Compounds

Uniqueness: 2,4,4-Tribromo-3-formylbut-2-enoic acid is unique due to the presence of three bromine atoms and a formyl group, which confer distinct chemical and biological properties. The bromine atoms enhance its reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

CAS No.

662723-24-2

Molecular Formula

C5H3Br3O3

Molecular Weight

350.79 g/mol

IUPAC Name

2,4,4-tribromo-3-formylbut-2-enoic acid

InChI

InChI=1S/C5H3Br3O3/c6-3(5(10)11)2(1-9)4(7)8/h1,4H,(H,10,11)

InChI Key

FQEZPTRTPKZDHX-UHFFFAOYSA-N

Canonical SMILES

C(=O)C(=C(C(=O)O)Br)C(Br)Br

Origin of Product

United States

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